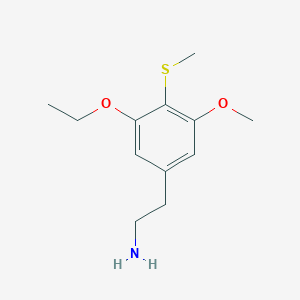

Benzeneethanamine, 3-ethoxy-5-methoxy-4-(methylthio)-

Description

Benzeneethanamine, 3-ethoxy-5-methoxy-4-(methylthio)-, is a substituted phenethylamine derivative characterized by a benzene ring with three distinct substituents: an ethoxy group (-OCH₂CH₃) at position 3, a methoxy group (-OCH₃) at position 5, and a methylthio group (-SCH₃) at position 4.

Properties

CAS No. |

90109-47-0 |

|---|---|

Molecular Formula |

C12H19NO2S |

Molecular Weight |

241.35 g/mol |

IUPAC Name |

2-(3-ethoxy-5-methoxy-4-methylsulfanylphenyl)ethanamine |

InChI |

InChI=1S/C12H19NO2S/c1-4-15-11-8-9(5-6-13)7-10(14-2)12(11)16-3/h7-8H,4-6,13H2,1-3H3 |

InChI Key |

ACLYMWAQSAEILP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC(=CC(=C1SC)OC)CCN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneethanamine, 3-ethoxy-5-methoxy-4-(methylthio)- typically involves the following steps:

Starting Materials: The synthesis begins with a benzene derivative that has substituents at specific positions.

Ethoxylation and Methoxylation:

Methylthio Group Introduction: The methylthio group is introduced via a thiolation reaction, where a thiol group is added to the benzene ring.

Formation of Ethanamine Side Chain: The ethanamine side chain is introduced through a reductive amination reaction, where an amine group is added to the benzene ring.

Industrial Production Methods

Industrial production of Benzeneethanamine, 3-ethoxy-5-methoxy-4-(methylthio)- follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of starting materials are used to ensure high yield.

Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and catalysts are optimized to maximize efficiency and minimize by-products.

Purification: The final product is purified using techniques such as crystallization, distillation, and chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Benzeneethanamine, 3-ethoxy-5-methoxy-4-(methylthio)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy, methoxy, or methylthio groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide (H2O2) and potassium permanganate (KMnO4) are commonly used oxidizing agents.

Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

Substitution Reagents: Alkyl halides and bases such as sodium hydroxide (NaOH) are used for substitution reactions.

Major Products Formed

Sulfoxides and Sulfones: Formed through oxidation reactions.

Amines: Formed through reduction reactions.

Substituted Derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

Scientific Research Applications

-

Psychoactive Research :

- As a substituted amphetamine, this compound may exhibit psychoactive properties similar to other compounds in its class. Research indicates that it can be used to study the structure-activity relationships of psychoactive substances, particularly in understanding how different substitutions affect their activity at serotonin receptors, especially the 5-HT2A receptor .

- Biological Studies :

- Medicinal Chemistry :

- Synthetic Chemistry :

Case Study 1: Structure-Activity Relationship Studies

Research has indicated that modifications on the benzene ring can significantly alter the binding affinity and selectivity for serotonin receptors. A study demonstrated that introducing different alkyl or alkoxy groups can enhance or diminish the psychoactive effects of similar compounds, providing a framework for developing new therapeutic agents targeting mood disorders.

Mechanism of Action

The mechanism of action of Benzeneethanamine, 3-ethoxy-5-methoxy-4-(methylthio)- involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The compound’s distinct substitution pattern differentiates it from other benzeneethanamine derivatives. Below is a comparative analysis with structurally related compounds:

Table 1: Structural and Molecular Comparison

*Calculated molecular weights based on formula.

Substituent Effects on Physicochemical Properties

- Lipophilicity (logP): Ethoxy and methylthio groups in the target compound increase logP compared to methoxy-only derivatives (e.g., 4-methoxy variant, logP ~1.5–2.0) . The 3,4,5-trimethoxy derivative (logP ~1.0) is less lipophilic, reducing blood-brain barrier penetration .

- Ethoxy groups introduce steric bulk, which may hinder interactions with enzymes like monoamine oxidases compared to smaller methoxy groups .

- α-methyl substitution (e.g., amphetamine analogs) increases metabolic resistance, prolonging half-life .

Pharmacological Implications (Inferred from Analogs)

Neurotransmitter Modulation:

- Methoxy and ethoxy groups are common in psychoactive compounds (e.g., mescaline, 3,4,5-trimethoxy substitution) . The target compound’s substitution may interact with serotonin or dopamine receptors.

- Methylthio groups could modulate acetylcholinesterase activity, as seen in related sulfur-containing inhibitors .

- Enzyme Inhibition: Structural analogs like ethyl 6-((1-benzylpiperidin-4-yl)methylamino)nicotinate () show acetylcholinesterase inhibition, suggesting sulfur and alkoxy groups play roles in binding .

Biological Activity

Benzeneethanamine, 3-ethoxy-5-methoxy-4-(methylthio)- is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described by the following chemical formula:

- Molecular Formula : C12H17NO3S

- IUPAC Name : Benzeneethanamine, 3-ethoxy-5-methoxy-4-(methylthio)-

The presence of functional groups such as methoxy, ethoxy, and methylthio contributes to its unique properties and biological activities.

Benzeneethanamine derivatives often interact with various biological targets, influencing cellular pathways. The following mechanisms have been identified:

- Inhibition of Enzymatic Activity : Compounds similar to benzeneethanamine have been shown to inhibit enzymes involved in cancer progression, particularly those related to the PRC2 complex, which plays a significant role in gene regulation and cancer biology .

- Antimicrobial Properties : Research indicates that compounds with similar structures exhibit antibacterial and antifungal activities. For instance, metabolites produced by certain fungi have shown effectiveness against various pathogens .

- Neurotransmitter Modulation : Some derivatives may influence neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases.

Pharmacological Effects

The pharmacological effects of benzeneethanamine derivatives can be summarized as follows:

Anticancer Research

A study involving benzeneethanamine derivatives demonstrated significant inhibition of cell proliferation in various cancer cell lines. The mechanism was primarily attributed to the compound's ability to interfere with the PRC2 complex, leading to reactivation of tumor suppressor genes. This finding suggests potential applications in treating cancers such as diffuse large B-cell lymphoma (DLBCL) and follicular lymphoma .

Antimicrobial Studies

In a separate investigation focused on natural products, extracts containing benzeneethanamine-like compounds were tested for their antimicrobial properties. Results indicated that these extracts exhibited substantial inhibitory effects on both Gram-positive and Gram-negative bacteria, as well as antifungal activity against common pathogens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.